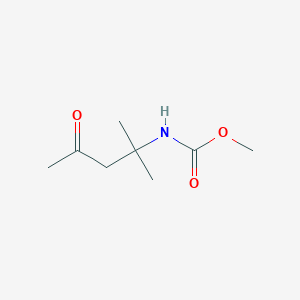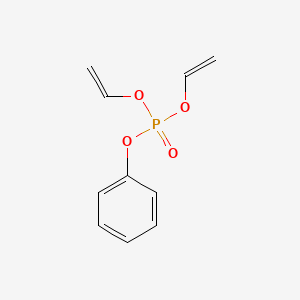
Diethenyl phenyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethenyl phenyl phosphate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphate group, which is further bonded to two ethenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethenyl phenyl phosphate typically involves the reaction of phenol with phosphorus oxychloride, followed by the addition of ethenyl groups. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Diethenyl phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: The ethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Diethenyl phenyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which diethenyl phenyl phosphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are critical in regulating various biological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to diethenyl phenyl phosphate include:
- Diethyl phosphite
- Dimethyl phenyl phosphine
- Triphenyl phosphine
Uniqueness
This compound is unique due to its specific structure, which includes both ethenyl and phenyl groups attached to a phosphate moiety. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
67360-52-5 |
|---|---|
Molekularformel |
C10H11O4P |
Molekulargewicht |
226.17 g/mol |
IUPAC-Name |
bis(ethenyl) phenyl phosphate |
InChI |
InChI=1S/C10H11O4P/c1-3-12-15(11,13-4-2)14-10-8-6-5-7-9-10/h3-9H,1-2H2 |
InChI-Schlüssel |
HVZZOPZLPHALDI-UHFFFAOYSA-N |
Kanonische SMILES |
C=COP(=O)(OC=C)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



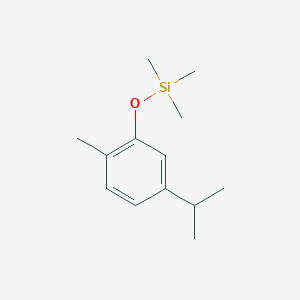
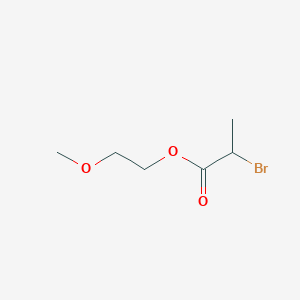
![6,7-Dihydrocyclopenta[e][1,3]thiazine-2,4(3H,5H)-dione](/img/structure/B14479802.png)
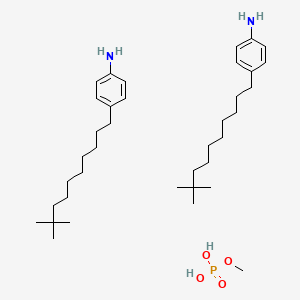
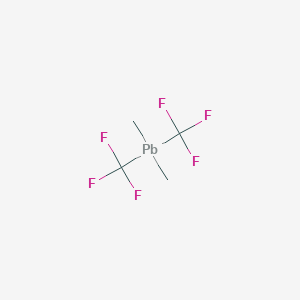

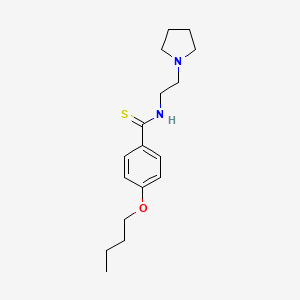
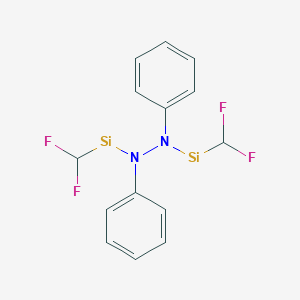
![2-Naphthalenecarboxamide, 3-hydroxy-N-[4-methoxy-2-methylphenyl]-, monosodium salt](/img/structure/B14479828.png)

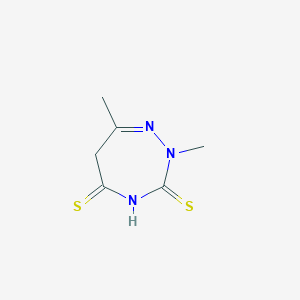
![[3-Acetoxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]tetrahydrofuran-2-yl]methyl acetate](/img/structure/B14479849.png)
